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Methyl indole-4-carboxylate

Cat. No.: B560759
CAS No.: 101277-72-9
M. Wt: 404.291
InChI Key: YNJDTXOZWCBILM-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Scaffolds in Organic and Medicinal Chemistry

The indole ring system, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, represents a cornerstone scaffold in the fields of organic and medicinal chemistry. derpharmachemica.commdpi.com This prominence stems from its widespread presence in a vast array of natural products and synthetically developed bioactive molecules. derpharmachemica.commdpi.com Indole and its derivatives are recognized as a "privileged structure" in drug discovery, meaning they can bind to multiple biological targets with high affinity, leading to diverse pharmacological effects. nih.govresearchgate.net

The therapeutic potential of indole-based compounds is remarkably broad, encompassing roles in cancer treatment, management of infectious diseases, anti-inflammatory therapies, and interventions for metabolic and neurodegenerative disorders. mdpi.comnih.gov Many indole derivatives have demonstrated significant efficacy in targeting various biological pathways, making them invaluable frameworks for designing novel drugs. mdpi.comnih.gov For instance, compounds containing the indole moiety have been developed as potent agents against cancer, inflammation, and viral infections. mdpi.comnih.gov Naturally occurring biomolecules like the essential amino acid tryptophan, the neurotransmitter serotonin, and the neurohormone melatonin (B1676174) all feature the indole core, highlighting its fundamental role in biological processes. mdpi.comnih.gov The structural versatility of the indole scaffold allows for extensive chemical modification, enabling chemists to create large libraries of compounds for biological screening and to develop drugs that can combat challenges like drug-resistant cancer cells and pathogens. mdpi.commdpi.com

Overview of Methyl Indole-4-carboxylate as a Key Building Block in Synthetic and Biological Research

Within the vast family of indole derivatives, this compound serves as a crucial and versatile building block in both synthetic and biological research. chemimpex.com Its structure, featuring a methyl ester group at the 4-position of the indole ring, makes it an ideal precursor for the synthesis of more complex, functionalized molecules. chemimpex.comontosight.ai This compound is widely utilized as a key intermediate in the development of pharmaceuticals and agrochemicals. chemimpex.com

In pharmaceutical research, this compound is a reactant for preparing a variety of therapeutic agents. sigmaaldrich.comchemicalbook.com It is used in the synthesis of compounds investigated for their potential anticancer, anti-inflammatory, and antimicrobial properties. chemimpex.comontosight.ai For example, it serves as a precursor for creating tryptophan dioxygenase inhibitors, which are being explored as potential anticancer immunomodulators. sigmaaldrich.comchemicalbook.com It is also used to prepare cytotoxic agents aimed at multidrug-resistant cancer cells, inhibitors for β-tryptase, histamine (B1213489) H3 antagonists, and JNK3 MAP kinase inhibitors. sigmaaldrich.comchemicalbook.com Beyond pharmaceuticals, it is employed in agricultural chemistry for the formulation of pesticides and herbicides and in the synthesis of functional materials and dyes. chemimpex.com The compound's favorable reactivity and compatibility with numerous reaction conditions make it a valuable tool for chemists aiming to innovate and optimize synthetic pathways for new bioactive molecules. chemimpex.com

Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 39830-66-5 chemimpex.com, sigmaaldrich.com
Molecular Formula C₁₀H₉NO₂ chemimpex.com, sigmaaldrich.com
Molecular Weight 175.18 g/mol sigmaaldrich.com
Appearance Off-white to yellowish crystalline powder chemimpex.com, avantorsciences.com
Melting Point 67-71 °C sigmaaldrich.com, avantorsciences.com
IUPAC Name methyl 1H-indole-4-carboxylate nih.gov
InChI Key WEAXQUBYRSEBJD-UHFFFAOYSA-N sigmaaldrich.com, ambeed.com
Topological Polar Surface Area 42.1 Ų nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12N4O9 B560759 Methyl indole-4-carboxylate CAS No. 101277-72-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1H-indole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10(12)8-3-2-4-9-7(8)5-6-11-9/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAXQUBYRSEBJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CNC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80960395
Record name Methyl 1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39830-66-5
Record name Methyl 1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1H-indole-4-carboxylate
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Advanced Synthetic Methodologies for Methyl Indole 4 Carboxylate and Its Derivatives

Palladium-Catalyzed N-Heteroannulation Approaches

Palladium-catalyzed N-heteroannulation of 2-nitrostyrenes has emerged as a powerful and versatile method for constructing the indole (B1671886) nucleus. This approach offers significant advantages over traditional methods, including milder reaction conditions and broader functional group tolerance. orgsyn.org

Reductive Cyclization of 2-Nitrostyrenes

The reductive cyclization of 2-nitrostyrenes using a palladium catalyst and carbon monoxide as the terminal reductant is a highly effective route to indoles. researchgate.netbeilstein-journals.org This transformation involves the reduction of the nitro group to a nitroso or nitrene intermediate, which then undergoes intramolecular cyclization onto the adjacent vinyl group to form the indole ring. researchgate.netuninsubria.it The reaction is typically carried out in the presence of a phosphine (B1218219) ligand. wvu.edu

A key precursor for the synthesis of methyl indole-4-carboxylate via this method is methyl 2-ethenyl-3-nitrobenzoate. orgsyn.org The synthesis of this precursor starts from the commercially available methyl 2-methyl-3-nitrobenzoate. orgsyn.org This starting material undergoes bromination to form methyl 2-bromomethyl-3-nitrobenzoate, which is then converted to the corresponding triphenylphosphonium bromide salt. A subsequent Wittig reaction with paraformaldehyde yields the desired methyl 2-ethenyl-3-nitrobenzoate. orgsyn.org

The final cyclization step to produce this compound is achieved by treating methyl 2-ethenyl-3-nitrobenzoate with a palladium catalyst, such as palladium acetate, and triphenylphosphine (B44618) under a carbon monoxide atmosphere. orgsyn.org This procedure provides an efficient and relatively mild pathway to the target molecule. orgsyn.org

Optimization of Catalytic Systems (e.g., Pd(OAc)2-PPh3) for Indole Formation

The choice of the palladium catalyst and ligand system is crucial for the efficiency of the reductive N-heteroannulation. The palladium diacetate-triphenylphosphine (Pd(OAc)2-PPh3) system is commonly employed and generally provides superior yields at lower temperatures and pressures compared to other transition metal catalysts. orgsyn.orgorgsyn.org While various palladium(0) and palladium(II) sources can be used, Pd(OAc)2 is a frequent choice. researchgate.netorgsyn.org

Optimization studies have shown that replacing triphenylphosphine with bidentate ligands like 1,10-phenanthroline (B135089) can be advantageous, particularly for larger-scale reactions where removal of triphenylphosphine oxide can be problematic. orgsyn.orgorgsyn.org Researchers have developed conditions using a low catalyst loading of Pd(OAc)2 (1 mol%) and 1,10-phenanthroline (2 mol%) under 1 atmosphere of CO at 80°C. orgsyn.orgorgsyn.org In some cases, employing two bidentate ligands, such as bis(diphenylphosphino)propane and 1,10-phenanthroline, has been observed to enhance reactivity. orgsyn.org

Table 1: Comparison of Catalytic Systems for Reductive N-Heteroannulation

Catalyst System Ligand Pressure (CO) Temperature Advantages Disadvantages
Pd(OAc)2 PPh3 4 atm 70-90°C Generally high yields, mild conditions. researchgate.netorgsyn.org PPh3O byproduct can be difficult to remove. orgsyn.orgorgsyn.org
Pd(OAc)2 1,10-phenanthroline 1 atm 80°C Low catalyst loading, avoids PPh3O issues. orgsyn.orgorgsyn.org Ligand is more expensive. orgsyn.orgorgsyn.org
PdCl2(MeCN)2 PPh3/SnCl2 20 atm 100°C Effective for some substrates. researchgate.netwvu.edu Harsher conditions (higher pressure and temp). wvu.edu

Functional Group Compatibility in Palladium-Catalyzed Indole Synthesis

A significant advantage of the palladium-catalyzed reductive cyclization is its broad functional group compatibility. orgsyn.org A wide array of functional groups on the aromatic ring and the vinyl substituent are well-tolerated. These include electron-withdrawing groups like nitro and carboxylate esters, as well as electron-donating groups. researchgate.netjst.go.jp Halogens such as bromide and chloride are also compatible with the reaction conditions. jst.go.jp This tolerance allows for the synthesis of a diverse range of functionalized indoles without the need for extensive protecting group strategies. orgsyn.org

Adaptations of the Leimgruber-Batcho Indole Synthesis for this compound Precursors

The Leimgruber-Batcho indole synthesis is a classic and widely used method that begins with an o-nitrotoluene derivative. uninsubria.itwikipedia.org The process involves the condensation of the o-nitrotoluene with a formamide (B127407) acetal (B89532), such as dimethylformamide dimethyl acetal (DMFDMA), to form a β-dimethylamino-2-nitrostyrene intermediate. uninsubria.itwikipedia.org This intermediate is then subjected to reductive cyclization to yield the indole. clockss.org

For the synthesis of this compound, the starting material is methyl 2-methyl-3-nitrobenzoate. clockss.org Condensation with DMFDMA yields the enamine, methyl 3-nitro-2-(2-(dimethylamino)vinyl)benzoate. clockss.org The subsequent reductive cyclization can be achieved using various reducing agents. wikipedia.orgclockss.org

Commonly used reduction methods include catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel. wikipedia.orgclockss.org Other reagents like iron in acetic acid and sodium dithionite (B78146) have also been employed. clockss.org An alternative to catalytic hydrogenation is the use of titanium(III) chloride, which has been shown to produce this compound from the enamine precursor in good yield. clockss.org

Table 2: Reduction Methods in Leimgruber-Batcho Synthesis of this compound

Reducing Agent Solvent Yield Reference
H2, 10% Pd/C Benzene (B151609) 82% clockss.org
TiCl3 (7 equiv.) Methanol (B129727) 73% clockss.org
Raney Nickel, Hydrazine N/A Alternative to catalytic hydrogenation wikipedia.orgclockss.org
Iron, Acetic Acid N/A Alternative reduction method clockss.org
Sodium Dithionite N/A Alternative reduction method clockss.org

Ruthenium(II) Catalyzed Site-Selective C-H Activation and Alkenylation

Ruthenium(II) catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds. mdpi.com In the context of this compound, a notable application is the site-selective C-3 alkenylation. rsc.orgrsc.org This method utilizes the ester group at the C-4 position as a directing group, guiding the catalytic functionalization to the adjacent C-3 position. rsc.orgrsc.org

The reaction typically employs a catalyst system such as [RuCl2(p-cymene)]2 with additives like AgSbF6 and Cu(OAc)2·H2O. rsc.org This system facilitates the reaction of this compound with various acrylates to furnish the corresponding C-3 alkenylated products in good yields. rsc.orgrsc.org A key feature of this transformation is its high regioselectivity, with functionalization occurring exclusively at the C-3 position. rsc.org The mechanism is believed to proceed through the formation of a six-membered ruthenacycle intermediate. rsc.orgrsc.org

This methodology has been shown to be compatible with various substituents on the indole nitrogen and with a range of acrylate (B77674) coupling partners. rsc.orgrsc.org For example, reactions of this compound with different acrylates have yielded products in the 69-88% range. rsc.org

Acid-Catalyzed Cascade Reactions for Novel Fused Indole Scaffolds

Starting from this compound, novel and complex fused indole scaffolds can be constructed through acid-catalyzed cascade reactions. mdpi.comresearchgate.net One such approach begins with the formylation of methyl 1H-indole-4-carboxylate at the C-3 position using a Vilsmeier-Haack reaction to produce methyl 3-formyl-1H-indole-4-carboxylate. mdpi.comresearchgate.net

This formylated intermediate can then undergo a cascade reaction when treated with a bifunctional reagent like ethane-1,2-diamine in the presence of an acid catalyst, such as acetic acid. mdpi.comresearchgate.net This sequence leads to the unexpected formation of a novel tetracyclic indole derivative through an intramolecular ring contraction. mdpi.comnih.gov The proposed mechanism involves the initial formation of an imine, followed by an intramolecular nucleophilic attack of the amide nitrogen, which is facilitated by the acidic conditions. mdpi.com This one-step synthesis provides access to a unique chemical space of fused indoles. mdpi.comresearchgate.net

Oxidative Polymerization for Oligomeric Structures of this compound

The synthesis of oligomeric structures of this compound (MI4C) has been achieved through solid-phase oxidative polymerization. This method yields a class of methyl indole-n-carboxylate oligomers (O-MInC), where n can be 3, 4, 5, 6, and 7. The polymerization mechanism is understood to proceed through a sequence of electron deprivation, radical coupling, and dehydrogenation reactions. This process results in the formation of cyclic oligomers that possess large, conjugated structural frameworks. clockss.org

Among the various positional isomers, the oligomer derived from this compound, known as O-MI4C, has demonstrated superior blue light absorption capabilities. Its cut-off absorption wavelength is noted at 530 nm, making it a promising material for blue light blocking applications. clockss.org These oligomers have been incorporated into materials like polymethylmethacrylate (PMMA) and Columbia resin 39 (CR-39) through in-situ polymerization to develop effective blue light filtering products. clockss.org

The electrochemical behavior of related indole compounds, such as 4-aminoindole (B1269813), provides further insight into the polymerization process. Studies have shown that the electrooxidation of 4-aminoindole at platinum and gold electrodes leads to the formation of multilayer polymeric films. clockss.org This suggests that oxidative conditions can effectively induce the polymerization of indole derivatives on various surfaces.

Table 1: Characteristics of Oxidative Polymerization of this compound

Feature Description Source
Reaction Type Solid-phase oxidative polymerization clockss.org
Reactant This compound (MI4C) clockss.org
Product This compound oligomer (O-MI4C) clockss.org
Proposed Mechanism Repetitive electron deprivation, radical coupling, and dehydrogenation clockss.org
Product Structure Cyclic oligomers with large conjugated systems clockss.org

| Key Property | Blue light absorption with a cut-off at 530 nm | clockss.org |

Other Chemical Routes for Specific this compound Derivatives (e.g., Methyl 3-formyl-1H-indole-4-carboxylate)

The Vilsmeier-Haack reaction stands out as a highly efficient and widely used method for the formylation of electron-rich aromatic rings, including indoles. bhu.ac.inekb.eg This reaction typically introduces a formyl group at the C-3 position of the indole nucleus, which is the preferred site for electrophilic substitution due to the stability of the resulting cationic intermediate. bhu.ac.in

A specific and effective synthesis of methyl 3-formyl-1H-indole-4-carboxylate has been demonstrated using a modified Vilsmeier-Haack reaction. This procedure involves treating the starting material, methyl 1H-indole-4-carboxylate, with a Vilsmeier reagent generated from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF). mdpi.com

The reaction is initiated by cooling a solution of methyl 1H-indole-4-carboxylate in DMF and then slowly adding phosphoryl chloride. After the addition, the reaction proceeds at room temperature for several hours. The workup involves quenching the reaction with an aqueous solution of sodium bicarbonate and then adjusting the pH to 12 with sodium hydroxide, which causes the product to precipitate. mdpi.com This method provides a high yield of the desired methyl 3-formyl-1H-indole-4-carboxylate. mdpi.com

Table 2: Synthesis of Methyl 3-formyl-1H-indole-4-carboxylate via Modified Vilsmeier-Haack Reaction

Parameter Details Source
Starting Material Methyl 1H-indole-4-carboxylate mdpi.com
Reagents Phosphoryl chloride (POCl₃), N,N-dimethylformamide (DMF) mdpi.com
Reaction Temperature 0 °C during addition, then 20 °C mdpi.com
Reaction Time 12 hours mdpi.com
Product Methyl 3-formyl-1H-indole-4-carboxylate mdpi.com

| Yield | 82% | mdpi.com |

This synthetic route is valuable for creating a key intermediate that can be used in the synthesis of more complex molecules, such as novel tetracyclic and 3,4-bridged indoles. mdpi.com The general applicability of the Vilsmeier-Haack reaction to indoles, even those with electron-withdrawing groups, makes it a robust tool in heterocyclic chemistry. bhu.ac.in

Chemical Reactivity and Mechanistic Studies of Methyl Indole 4 Carboxylate

Electrophilic Substitution Reactions and Regioselectivity on the Indole (B1671886) Core

The indole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic attack. orgsyn.orgbhu.ac.in The preferred site for electrophilic substitution is the C3 position of the pyrrole (B145914) ring, as the resulting cationic intermediate (Wheland intermediate) is stabilized by delocalization of the nitrogen lone pair without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in If the C3 position is blocked, substitution typically occurs at C2. bhu.ac.in

In methyl indole-4-carboxylate, the methoxycarbonyl group (-COOCH₃) at the C4 position acts as an electron-withdrawing group (EWG). This has two main consequences for regioselectivity:

Deactivation of the Benzene Ring : The EWG deactivates the carbocyclic ring towards electrophilic attack, reinforcing the inherent preference for substitution on the more electron-rich pyrrole ring.

Modulation of Pyrrole Ring Reactivity : While the pyrrole ring remains the primary site of reaction, the C4-EWG can influence the relative reactivity of the C2 and C3 positions, particularly in metal-catalyzed processes.

Under standard electrophilic conditions (e.g., nitration, halogenation, sulfonation), substitution is expected to occur predominantly at the C3 position. For instance, nitration of indole itself requires non-acidic reagents like benzoyl nitrate (B79036) to avoid polymerization, yielding 3-nitroindole. bhu.ac.in A similar outcome would be anticipated for this compound. Halogenation of indole derivatives can be complex; the reaction of methyl indole-2-carboxylate (B1230498) with ethyl N,N-dichlorocarbamate leads to chlorination and subsequent rearrangement to form oxindole (B195798) derivatives. cdnsciencepub.com

The table below summarizes the expected outcomes for common electrophilic substitution reactions on this compound based on general principles of indole reactivity.

Reaction TypeTypical ReagentExpected Major Product PositionNotes
NitrationBenzoyl nitrateC3Strongly acidic conditions (e.g., HNO₃/H₂SO₄) are generally avoided with indoles to prevent polymerization. bhu.ac.in
SulfonationPyridine-SO₃ complexC3This reagent is commonly used for the sulfonation of the indole nucleus. bhu.ac.in
HalogenationN-Bromosuccinimide (NBS)C33-Haloindoles can be unstable. bhu.ac.in Reaction conditions can influence the formation of other products. cdnsciencepub.com
Friedel-Crafts AcylationAcetic anhydride/Lewis acidC3Acylation can also occur at N1, sometimes leading to 1,3-diacylated products. bhu.ac.in

Reductive Transformations of the Ester Group

The ester group of this compound can be selectively reduced to the corresponding primary alcohol, 4-(hydroxymethyl)indole, or further. The choice of reducing agent is critical to control the outcome and avoid reduction of the indole ring itself.

Strong hydride reagents, most notably Lithium aluminum hydride (LiAlH₄) , are effective for the reduction of esters to primary alcohols. libretexts.orgmasterorganicchemistry.com The reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This transformation is typically carried out in aprotic solvents like tetrahydrofuran (B95107) (THF). saskoer.ca Unlike esters, the indole nucleus is generally resistant to reduction by nucleophilic hydrides such as LiAlH₄ or sodium borohydride (B1222165) (NaBH₄). bhu.ac.in

Therefore, the standard transformation is:

This compound → 4-(Hydroxymethyl)indole using LiAlH₄ in THF.

However, a noteworthy side reaction in the LiAlH₄ reduction of certain indole derivatives is hydrogenolysis. For 3-substituted indoles, the initially formed hydroxymethyl group can be further reduced to a methyl group (skatole). cdnsciencepub.com This anomalous reduction suggests that under vigorous conditions, the reduction of this compound might yield not only 4-(hydroxymethyl)indole but also 4-methylindole.

Conversely, it is possible to reduce the indole ring while leaving the ester group intact. For example, catalytic hydrogenation can reduce the pyrrole ring to yield methyl indoline-4-carboxylate, although sometimes both rings are reduced. bhu.ac.inrsc.org Borane reagents in the presence of trifluoroacetic acid have also been used to reduce the indole ring to the corresponding indoline, with ester groups being tolerated.

Target TransformationReagentProductNotes
Ester to Primary AlcoholLithium aluminum hydride (LiAlH₄)4-(Hydroxymethyl)indoleStandard reduction of the ester group. libretexts.orgmasterorganicchemistry.com
Pyrrole Ring ReductionCatalytic Hydrogenation (e.g., H₂/Pd)Methyl indoline-4-carboxylateThe ester group generally remains intact under specific conditions. bhu.ac.in

Cycloaddition Reactions Involving Indole Scaffolds

The indole nucleus can participate in cycloaddition reactions, acting either as a diene across the C2-C3 bond and the C3a-C7a bond of the benzene ring, or as a dienophile at its C2-C3 double bond. The presence of the electron-withdrawing ester group at C4 significantly influences this reactivity, generally making the indole core more electron-deficient.

For a normal electron-demand Diels-Alder reaction, the indole acts as the electron-rich diene. The C4-ester group deactivates the system, making such reactions less favorable compared to unsubstituted indole. However, indoles bearing electron-withdrawing groups can still undergo [4+2] cycloadditions, often requiring high temperatures or pressures, or catalysis. nih.gov For example, photocatalytic methods using a heterogeneous platinum-modified titanium dioxide catalyst can mediate the [4+2] cycloaddition of indoles with electron-rich dienes under visible light. nih.gov The proposed mechanism involves the formation of an indole radical-cation which then undergoes cyclization. nih.gov

Conversely, the electron-deficient nature of this compound makes it a suitable candidate for inverse electron-demand Diels-Alder (IEDDA) reactions, where it would act as the dienophile, reacting with an electron-rich diene.

Furthermore, indoles with electron-withdrawing groups at C2 or C3 are known to undergo 1,3-dipolar cycloaddition reactions. iupac.org For example, 3-nitroindoles can participate in catalytic asymmetric dearomative [3+2] cycloadditions to construct chiral cyclopenta[b]indoline scaffolds. acs.org While the substituent is at C3 in this case, it establishes the principle that deactivating the indole core enables such cycloadditions. The reaction of the anion of indole with dienophiles like methyl coumalate has also been reported to yield cycloadducts. arkat-usa.org

C-H Functionalization Strategies and Mechanisms

Direct functionalization of carbon-hydrogen (C-H) bonds has become a powerful tool for modifying complex molecules like indoles, offering a more atom-economical alternative to traditional cross-coupling reactions. For this compound, strategies have been developed for selective functionalization at various positions, including the typically less reactive C-H bonds of the benzene ring.

C3-Site Selective Functionalization : Despite the presence of the C4-ester, the C3-position remains a primary site for functionalization. A notable example is the Ruthenium(II)-catalyzed C3-selective alkenylation of methyl-1H-indole-4-carboxylate. clockss.org This reaction proceeds via a proposed multistep catalytic cycle:

Coordination of the indole to the active ruthenium catalyst.

C-H metalation at the C3 position to form a six-membered ruthenacycle intermediate.

Coordination of the alkene to the ruthenium center.

Migratory insertion of the alkene into the Ru-C bond.

β-hydride elimination to release the C3-alkenylated product and regenerate the active catalyst. clockss.org

C4-Site Selective Functionalization : Directing groups are often employed to achieve functionalization at the challenging C4 position. A transient directing group strategy has been successfully used for the Pd(II)-catalyzed C4-selective alkynylation of indoles. researchgate.net In this approach, a temporary directing group is installed, which guides the metal catalyst to activate the adjacent C4-H bond, facilitating the coupling reaction. The directing group is subsequently removed. Mechanistic studies, including X-ray analysis of intermediates, have confirmed that palladium activates the C-H bond at the C4 site. researchgate.net

The table below highlights key C-H functionalization reactions relevant to the indole-4-carboxylate scaffold.

PositionReaction TypeCatalyst SystemProposed Mechanism Key StepReference
C3AlkenylationRu(II) / AgSbF₆ / Cu(OAc)₂·H₂OFormation of a six-membered ruthenacycle via C-H metalation. clockss.org
C4AlkynylationPd(II) / Transient Directing GroupDirecting group-assisted C4-H bond activation by palladium. researchgate.net
C7, C6, C5, C4ArylationRu-catalysis with C5-carboxyl directing groupCarboxylate-assisted C-H activation at ortho positions. cdnsciencepub.com

Mechanistic Proposals for Oxidative Polymerization of this compound

This compound can undergo oxidative polymerization to form oligomers and polymers with conjugated structures. These materials have potential applications, for instance, as blue light blockers. umn.edu

A proposed mechanism for the solid-phase oxidative polymerization of this compound (MI4C) involves a repetitive sequence of steps to form cyclic oligomers with large conjugated systems. umn.edu The key steps are:

Electron Deprivation (Oxidation) : The process is initiated by the oxidation of the MI4C monomer, likely forming a radical cation.

Radical Coupling : Two radical cation monomers couple with each other. The coupling is thought to occur between the C2 and C3 positions of the indole rings, which are the most common sites for polymerization in indole derivatives. umn.edu

Dehydrogenation (Aromatization) : The coupled dimer undergoes dehydrogenation (loss of two hydrogen atoms) to re-aromatize and form a stable bi-indole unit.

This sequence of electron deprivation, radical coupling, and dehydrogenation is repeated to extend the chain, which can then cyclize to form the final oligomeric products. umn.edu

Electrochemical methods (electropolymerization) are also widely used for polymerizing indole derivatives. chim.it The process involves the anodic oxidation of the monomer on an electrode surface. The presence of an electron-withdrawing group, such as the ester in MI4C or a carboxylic acid at the 5-position, allows the monomer to electropolymerize effectively. nih.gov The general mechanism for electropolymerization mirrors that of chemical oxidation, involving the formation of radical cations that couple and propagate the polymer chain on the electrode surface.

Medicinal Chemistry and Biological Activity of Methyl Indole 4 Carboxylate Derivatives

Indole (B1671886) Scaffold as a Privileged Structure in Contemporary Drug Discovery

The indole ring system, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the field of medicinal chemistry. ijpsr.info It is widely recognized as a "privileged scaffold," a term that describes molecular frameworks capable of binding to a variety of biological targets with high affinity. ijpsr.infonih.gov This versatility stems from the indole nucleus's unique electronic and structural features. The nitrogen atom's lone pair of electrons contributes to the aromaticity of the ring, and the N-H group can act as a hydrogen bond donor, crucial for anchoring derivatives to specific proteins. mdpi.com Furthermore, the aromatic nature of the indole ring allows for non-covalent interactions such as π–π stacking and cation–π interactions. mdpi.com

The indole scaffold is a common feature in numerous natural products and biologically active molecules, including the essential amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin (B1676174). ijpsr.infonih.gov Its presence in these vital biomolecules has spurred extensive research into indole chemistry, leading to the development of a vast number of synthetic indole-based derivatives with a wide spectrum of pharmacological activities. mdpi.comnih.gov The structural versatility of the indole scaffold allows for the introduction of various substituents at multiple positions, significantly influencing the biological activity of the resulting compounds. mdpi.com This adaptability has made the indole nucleus a pivotal component in the design of novel drugs targeting a diverse range of therapeutic areas, including cancer, infectious diseases, inflammation, and neurodegenerative disorders. nih.govmdpi.comnrfhh.com Many FDA-approved drugs, such as the anti-inflammatory indomethacin (B1671933) and the anti-cancer agents vinblastine (B1199706) and vincristine, feature the indole core, underscoring its significance in modern drug discovery. nih.govmdpi.com

Design and Synthesis of Bioactive Molecules and Analogs derived from Methyl Indole-4-carboxylate

This compound serves as a versatile starting material and a key intermediate in the synthesis of a wide array of bioactive molecules. chemimpex.com Its structure allows for modifications at various positions of the indole ring, enabling the creation of diverse derivatives with tailored pharmacological properties. chemimpex.com Researchers have employed this compound in the synthesis of compounds with potential anticancer, anti-inflammatory, and antimicrobial activities. chemimpex.comontosight.ai

One common synthetic strategy involves the esterification of indole-4-carboxylic acid with methanol (B129727) to produce this compound. ontosight.ai This compound can then undergo further reactions. For instance, it has been used as a reactant in the preparation of tryptophan dioxygenase inhibitors and cytotoxic agents designed to combat multidrug-resistant cancer cells. chemicalbook.com

A notable synthetic route involves the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes, which provides an efficient and flexible method for producing functionalized indoles like this compound. orgsyn.org Another approach begins with the N-methylation of indole-4-carboxylic acid or its derivatives, followed by esterification to yield methyl 1-methyl-1H-indole-4-carboxylate. vulcanchem.com

The synthesis of more complex derivatives often involves multi-step processes. For example, in the synthesis of certain indole alkaloids with potential fungicidal properties, this compound is first treated with N-chlorosuccinimide under acidic conditions. The resulting product is then reacted with substituted benzyl (B1604629) chlorides and subsequently reduced to create a series of intermediates that are further elaborated to yield the final complex molecules. encyclopedia.pub

Therapeutic Applications Explored for this compound Derivatives

Derivatives of this compound have emerged as a significant area of research in the quest for new anticancer agents. chemimpex.comontosight.ai The indole scaffold itself is a component of numerous natural and synthetic compounds with potent cytotoxic effects. nrfhh.com Modifications of the this compound core have led to the development of compounds with promising activity against various cancer cell lines. nih.gov

For example, a series of novel indole hydrazide derivatives were synthesized and showed significant antiproliferative activity against the MCF-7 breast cancer cell line. researchgate.net Similarly, indole-sulfonamide derivatives have been investigated for their cytotoxic activities against a panel of cancer cell lines including HuCCA-1, HepG2, A549, and MOLT-3. acs.org In one study, bisindole derivatives containing a hydroxyl group exhibited potent anticancer effects against HepG2 cells, with some compounds being more potent than the reference drug etoposide. acs.org

The versatility of the indole structure allows for the creation of hybrid molecules with enhanced anticancer properties. nih.gov For instance, novel betulinic acid derivatives conjugated with an indole moiety have shown increased cytotoxicity against murine melanoma cells. mdpi.com The introduction of an indole skeleton at the C2 position of betulinic acid significantly increased its cytotoxic activity. mdpi.com

The following table summarizes the cytotoxic activity of selected indole derivatives against various cancer cell lines.

Derivative TypeCancer Cell LineActivity (IC50)Reference
Indole-chalcone (FC77)NCI-60 panel average6 nM researchgate.net
Indole-chalcone (14k)Six cancer cell lines3–9 nM acs.org
Coumarin-indole hybrid (3)MGC-803 (gastric)0.011 µM mdpi.comnih.gov
Indole-chalcone (4)Six human cancer cell lines6–35 nM mdpi.comnih.gov
6-aryl-3-aroyl-indole (5)MDA-MB-231 (breast)102 nM mdpi.com
Indole-quinoline hybrid (24)Paclitaxel-resistant colon cancer (mouse model)76% tumor inhibition nih.gov
Indole-sulfonamide (30)HepG2 (liver)7.37 µM acs.org
Indole-sulfonamide (31)MOLT-3 (leukemia)2.04 µM acs.org
Betulinic acid-indole conjugate (BA3)B164A5 (melanoma)8.11 µM mdpi.com
Betulinic acid-indole conjugate (BA2)B164A5 (melanoma)9.15 µM mdpi.com
Indole hydrazide (12)MCF-7 (breast)3.01 µM researchgate.net
Chromene-indole hybrid (150c, 150d)Various cell lines7.9–9.1 µM orientjchem.org

This table is for informational purposes and is not exhaustive.

A primary mechanism through which many indole-based anticancer agents exert their cytotoxic effects is by inhibiting tubulin polymerization. nih.gov Tubulin is a critical protein that assembles into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death). nih.govresearchgate.net

Several derivatives synthesized from or related to the indole scaffold have been shown to target the colchicine-binding site on tubulin. mdpi.comnih.gov For example, a series of 6-aryl-3-aroyl-indole analogs were designed as inhibitors of tubulin polymerization, with one compound exhibiting an IC50 of 0.57 µM for tubulin polymerization inhibition. mdpi.com Similarly, novel coumarin-indole derivatives have been developed as potent tubulin polymerization inhibitors that target the colchicine-binding site. mdpi.comnih.gov One such compound demonstrated an IC50 value of 0.011 µM against the MGC-803 gastric cancer cell line. mdpi.comnih.gov

Indole-chalcone derivatives have also been identified as potent microtubule-targeting agents. researchgate.netacs.org One study reported an indole-chalcone derivative that not only exhibited excellent cytotoxicity but also directly bound to tubulin and inhibited microtubule dynamics, with a mechanism of action similar to that of colchicine (B1669291). researchgate.net Another novel indole-chalcone was identified as a tubulin polymerization inhibitor that binds to the colchicine site, leading to G2/M phase cell cycle arrest and apoptosis. acs.org

Furthermore, pyrrole-indole hybrids have been designed as dual inhibitors of tubulin and aromatase, with some derivatives showing potent tubulin inhibition. rsc.org The ability of these indole derivatives to disrupt microtubule function underscores their potential as effective anticancer therapeutic agents. nih.govnih.gov

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. Several indole derivatives have shown promise in overcoming MDR. mdpi.com

For instance, an α-methyl-substituted indole-chalcone was found to exhibit excellent cytotoxicity against a panel of 60 human cancer cell lines, and importantly, several multidrug-resistant cancer cell lines showed no resistance to this compound. researchgate.net This suggests that the compound may not be a substrate for the efflux pumps that are commonly responsible for MDR.

In another study, novel indole-chalcone derivatives were found to be nearly equally potent against drug-resistant cells as they were against their drug-sensitive counterparts. acs.org This indicates that these compounds could be effective in treating tumors that have developed resistance to conventional chemotherapies.

Furthermore, a series of GSH-responsive prodrugs derived from indole-chalcone and camptothecin (B557342) were synthesized with the aim of overcoming MDR. mdpi.com The most potent of these compounds displayed superior antiproliferative activity against paclitaxel-resistant colon cancer cells compared to camptothecin alone. mdpi.com

The ability of certain indole derivatives to circumvent multidrug resistance highlights their potential as valuable additions to the arsenal (B13267) of anticancer drugs, offering new therapeutic options for difficult-to-treat cancers. mdpi.comresearchgate.net

In addition to their anticancer properties, derivatives of this compound and other indole-containing compounds have demonstrated significant antimicrobial and antifungal activities. chemimpex.comontosight.aijetir.org The indole scaffold is a key structural motif in many compounds that exhibit potent activity against a wide range of pathogenic microorganisms. nrfhh.comnih.gov

Several studies have reported the synthesis of novel indole derivatives with broad-spectrum antimicrobial effects. For example, new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties have shown significant antibacterial activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, and Bacillus subtilis. turkjps.org These compounds also demonstrated good antifungal activity, particularly against Candida albicans and Candida krusei. turkjps.org

In another study, (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, in some cases exceeding the activity of standard antibiotics like ampicillin (B1664943) and streptomycin (B1217042) by 10 to 50-fold. nih.gov These compounds also showed good to excellent antifungal activity. nih.gov Docking studies suggested that the antibacterial activity may be due to the inhibition of E. coli MurB, while the antifungal activity may involve the inhibition of 14α-lanosterol demethylase. nih.gov

The following table presents the antimicrobial and antifungal activities of selected indole derivatives.

Derivative TypeMicroorganismActivity (MIC)Reference
Indole-triazole-thiadiazole-carbothioamideS. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei3.125-50 µg/mL turkjps.org
Indole-thiazolidinone (Compound 8)Gram-positive and Gram-negative bacteria0.004–0.03 mg/mL nih.gov
Indole-thiazolidinone (Compound 15)Fungi0.004–0.06 mg/mL nih.gov
Indole-thiazole amine (Compound 5x)Gram-positive and Gram-negative bacteria0.06–0.12 mg/mL nih.gov
Indole-thiazole amine (Compound 5g)FungiPotent activity nih.gov
Indole hydrazide derivativesS. aureus, E. coli, P. aeruginosa, A. niger, C. albicansModerate to good activity ajrconline.org

This table is for informational purposes and is not exhaustive. MIC = Minimum Inhibitory Concentration.

The development of new antimicrobial agents is crucial due to the rise of drug-resistant pathogens. nih.gov The promising antimicrobial and antifungal activities of indole derivatives suggest that they are a valuable class of compounds for further investigation in the search for new and effective treatments for infectious diseases. nih.govturkjps.orgnih.gov

Mechanism of Action: Inhibition of Tubulin Polymerization

Anti-inflammatory Properties

Derivatives of this compound are recognized for their potential as anti-inflammatory agents. The indole nucleus itself is a key component in established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, which primarily acts by inhibiting cyclooxygenase (COX) enzymes. chesci.comnih.gov Research has shown that modifications on the indole scaffold can lead to potent and selective anti-inflammatory compounds.

For instance, the introduction of specific substituents at various positions of the indole ring can significantly influence the anti-inflammatory activity. Studies on related indole derivatives have demonstrated that substitutions at the N-1 and C-3 positions are crucial for COX inhibition. One study found that a 1-benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indole derivative exhibited significant and selective COX-2 inhibition. chesci.com The electron-withdrawing nature and increased lipophilicity of substituents like the trifluoromethyl group have been linked to enhanced anti-inflammatory potency. chesci.com Furthermore, the incorporation of other heterocyclic rings, such as pyrimidine (B1678525), at the C-3 position of indole has yielded compounds with strong anti-inflammatory effects and a reduced ulcerogenic index, a common side effect of NSAIDs. chesci.com Specifically, hydroxyl and amino groups on the appended pyrimidine ring were found to be beneficial, likely due to their ability to form hydrogen bonds with the target receptor. chesci.com

In a study of 1,5-disubstituted indole derivatives, compounds with a p-nitrobenzoyl or p-bromobenzoyl group at the N-1 position and an acetylamino group at the C-5 position showed more potent anti-inflammatory activity than the standard drug indomethacin in carrageenan-induced paw edema tests. jetir.orgresearchgate.net This highlights the importance of the substitution pattern around the indole core for optimizing anti-inflammatory effects.

Interventions in Neurodegenerative Diseases (e.g., Anti-Alzheimer's Agents)

The indole scaffold, a component of this compound, is a promising structure for the development of drugs targeting neurodegenerative diseases like Alzheimer's disease (AD). nih.govmdpi.com The multifactorial nature of AD, involving cholinergic deficits, amyloid-beta (Aβ) plaque formation, and oxidative stress, has driven the development of multi-target-directed ligands (MTDLs), and indole derivatives have shown potential in this area. nih.govresearchgate.net The presence of an indole moiety can also enhance penetration of the blood-brain barrier, a critical property for centrally acting drugs. nih.gov

A key strategy in symptomatic AD treatment is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. A series of novel methyl indole-isoxazole carbohydrazide (B1668358) derivatives were synthesized and evaluated for their ability to inhibit these enzymes. nih.govresearchgate.net

The study revealed that these derivatives were generally more potent against AChE than BuChE. nih.govresearchgate.net Compound 5d , which features a 3-methoxy substitution on the terminal phenyl ring, emerged as the most potent AChE inhibitor in the series, with a half-maximal inhibitory concentration (IC₅₀) of 29.46 ± 0.31 µM. nih.govresearchgate.net Notably, this compound showed high selectivity for AChE, with no significant inhibition of BuChE. nih.govresearchgate.net Kinetic studies indicated that compound 5d acts as a competitive inhibitor of AChE. nih.govresearchgate.net Other studies on different indole derivatives have also highlighted the importance of aryl and aryl halide substitutions for enhancing cholinesterase inhibitory activity. sci-hub.sesemanticscholar.org

Table 1: Cholinesterase Inhibitory Activity of Selected Methyl Indole-Isoxazole Carboxhydrazide Derivatives

CompoundSubstituent (R)AChE IC₅₀ (µM)BuChE IC₅₀ (µM)
5b 2-OH33.51 ± 0.44> 100
5d 3-OMe29.46 ± 0.31> 100
5e 2,3-diOMe42.16 ± 0.82> 100
5i 3-Cl38.93 ± 0.75> 100
5j 3-Br35.48 ± 0.53> 100
Donepezil (Reference)0.040 ± 0.0013.51 ± 0.09

Data sourced from a study on methyl indole-isoxazole carbohydrazide derivatives. nih.govresearchgate.net

The enzyme beta-secretase 1 (BACE1) is a prime target in AD therapy because it initiates the production of the neurotoxic Aβ peptide. nih.govmdpi.com Inhibiting BACE1 could therefore slow the progression of the disease.

The same series of methyl indole-isoxazole carbohydrazide derivatives was also tested for BACE1 inhibitory activity. Several compounds showed promising potential. nih.gov The most potent inhibitor was compound 5j , which has a 3-bromo substitution, exhibiting an IC₅₀ value of 1.99 ± 0.15 µM. nih.gov Other derivatives with electron-donating groups, such as 5b (R = OH) and 5d (R = 3-OMe), also displayed significant BACE1 inhibition with IC₅₀ values of 2.79 ± 0.52 µM and 2.85 ± 0.09 µM, respectively. nih.govresearchgate.net

Table 2: BACE1 Inhibitory Activity of Selected Methyl Indole-Isoxazole Carboxhydrazide Derivatives

CompoundSubstituent (R)BACE1 IC₅₀ (µM)
5b 2-OH2.79 ± 0.52
5d 3-OMe2.85 ± 0.09
5e 2,3-diOMe3.12 ± 0.27
5i 3-Cl3.25 ± 0.11
5j 3-Br1.99 ± 0.15
OM99-2 (Reference)0.014 ± 0.003

Data sourced from a study on methyl indole-isoxazole carbohydrazide derivatives. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity

Antiviral Activities

Indole derivatives, including those based on the this compound scaffold, have demonstrated a broad spectrum of antiviral activities against various viruses. jetir.orgresearchgate.net Research has identified compounds effective against influenza virus, Herpes Simplex Virus-1 (HSV-1), and coronaviruses. jetir.orgresearchgate.netgoogle.com

For example, a patent describes 4-aminomethyl-6-bromo-5-hydroxyindole-3-carboxylate derivatives that exhibit antiviral activity specifically against influenza A virus. google.com Another study reported that methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory action against influenza A with a high selectivity index. jetir.org

More recently, in the context of the COVID-19 pandemic, indole-based compounds have been investigated as potential inhibitors of SARS-CoV-2. A study on 5-chloropyridin-3-yl-1H-indole-4-carboxylate derivatives found that they could effectively suppress the replication of the SARS-CoV-2 virus in cell cultures. scilit.com One particular derivative, AMND-1OL-3, showed high antiviral activity in an in vivo model using Syrian hamsters, achieving a therapeutic action coefficient of 88.5%. scilit.com These findings underscore the potential of modifying the this compound core to develop new antiviral agents.

Other Pharmacological Activities (e.g., Enzyme Activity and Metabolic Pathway Modulation)

Beyond their anti-inflammatory and neuroprotective roles, derivatives of this compound are involved in modulating various other enzymes and metabolic pathways, leading to a wide range of pharmacological effects. chemimpex.comchula.ac.thresearchgate.net The indole scaffold is a privileged structure in drug discovery, capable of mimicking peptide structures and binding reversibly to numerous enzymes. chula.ac.thresearchgate.net

One significant area of activity is in cancer therapy. Indole derivatives have been shown to inhibit enzymes crucial for cancer cell proliferation. For example, novel indole derivatives have been developed as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme that is overexpressed in many cancers. nih.gov One such compound demonstrated an IC₅₀ value of 0.050 μM against LSD1 and significant antiproliferative effects against lung cancer cells. nih.gov Other indole derivatives act as topoisomerase inhibitors or microtubule-targeting agents, disrupting cell division in cancer cells. nih.gov

This compound also serves as a reactant in the synthesis of tryptophan dioxygenase inhibitors, which are being explored as potential anticancer immunomodulators. mdpi.com Furthermore, indole derivatives have been synthesized to act as histamine (B1213489) H3 antagonists and JNK3 MAP kinase inhibitors, indicating their broad utility in modulating different signaling pathways. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound derivatives by identifying the chemical features that govern their biological activity. nih.govnih.gov

In the context of anti-Alzheimer's agents, SAR analysis of the methyl indole-isoxazole carbohydrazide series revealed key insights. nih.govresearchgate.net For AChE inhibition, while various substitutions on the terminal phenyl ring were tolerated, a single methoxy (B1213986) group at the 3-position (5d ) provided the highest potency. nih.govresearchgate.net The activity decreased with di-methoxy substitutions, suggesting that steric bulk might be detrimental. researchgate.net For BACE1 inhibition, halogen substitutions on the phenyl ring were favorable, with the 3-bromo derivative (5j ) being the most active. nih.gov

SAR studies on antiviral indole derivatives have also yielded important information. In a series of indole-3-carboxylate (B1236618) derivatives active against Chikungunya virus, a hydroxyl group at the C-5 position of the indole ring was found to be most beneficial for activity. jetir.org For HIV-1 fusion inhibitors based on a bis-indole structure, the linkage between the two indole rings was critical; a 6-6' linkage was superior to 5-6', 6-5', or 5-5' linkages. nih.gov

In anticancer research, SAR studies of indole derivatives targeting tubulin polymerization showed that N-methylation of the indole ring significantly enhanced cytotoxic activity by as much as 60-fold compared to the non-substituted analog. nih.gov For indole-2-carboxamides, the presence of the carboxamide moiety itself is critical as it can form hydrogen bonds with various enzymes and proteins, leading to inhibitory activity. nih.gov The specific substituents attached to the carboxamide nitrogen and on the indole ring then fine-tune the potency and selectivity for different targets. nih.gov

Table of Compound Names

Number/NameChemical Name
5b N'-(2-hydroxybenzylidene)-1-methyl-1H-indole-5-carbohydrazide
5d N'-(3-methoxybenzylidene)-1-methyl-1H-indole-5-carbohydrazide
5e N'-(2,3-dimethoxybenzylidene)-1-methyl-1H-indole-5-carbohydrazide
5i N'-(3-chlorobenzylidene)-1-methyl-1H-indole-5-carbohydrazide
5j N'-(3-bromobenzylidene)-1-methyl-1H-indole-5-carbohydrazide
AMND-1OL-3 5-chloropyridin-3-yl 1-allyl-1H-indole-4-carboxylate
Indomethacin 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid
Donepezil (±)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one
OM99-2 (2R,5R)-5-{(S)-[sec-butyl(2-hydroxyethyl)amino]methyl}-2-(2-phenylethyl)pyrrolidin-1-yl](2-hydroxy-1-phenylethyl)ketone

Molecular Modeling and Docking Studies for Biological Target Interaction

Molecular modeling and in silico docking studies have become indispensable tools in medicinal chemistry for predicting the binding affinities and interaction patterns of small molecules with biological macromolecules. For derivatives of this compound, these computational techniques have been instrumental in elucidating their potential mechanisms of action and guiding the rational design of more potent and selective therapeutic agents.

Docking studies have revealed that indole derivatives can effectively target a range of proteins implicated in cancer. For instance, derivatives of indole-6-carboxylate have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both crucial receptor tyrosine kinases in cancer progression. chemicalbook.comsigmaaldrich.com Molecular docking of these derivatives has shown favorable binding within the ATP-binding sites of both EGFR and VEGFR-2. chemicalbook.comsigmaaldrich.com Specifically, certain hydrazine-1-carbothioamide and oxadiazole derivatives of indole-6-carboxylic acid have demonstrated good binding energy and docking scores within the EGFR active site. orgsyn.org One study identified a compound with an unsubstituted phenyl moiety as having the highest EGFR inhibitory activity, while a derivative with a 4-chloro-substituted aromatic ring showed the most significant VEGFR-2 inhibition. chemicalbook.comsigmaaldrich.com These in silico findings were corroborated by in vitro assays, which confirmed the anti-proliferative effects of these compounds and their ability to induce apoptosis. chemicalbook.comsigmaaldrich.com

Tubulin, a key component of the cytoskeleton and a well-established anticancer target, has also been a focus of docking studies involving indole derivatives. The colchicine binding site on tubulin is a common target for these compounds. researchgate.net Molecular docking has shown that indole-based derivatives can bind tightly within this site, with key interactions often involving hydrogen bonding with residues such as CYSβ241. researchgate.netencyclopedia.pub The trimethoxyphenyl (TMP) moiety, a common feature in many tubulin inhibitors, can be effectively mimicked by the indole nucleus, which can engage in hydrophobic interactions with residues like LEUβ248, LEUβ255, ASNβ258, and METβ259. researchgate.net

The B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of apoptosis, represent another important class of targets for indole derivatives. Docking studies have been employed to explore the binding of indole-based compounds to anti-apoptotic proteins like Bcl-2 and Myeloid cell leukemia 1 (Mcl-1). nih.govrsc.orgnaturalproducts.net For example, tricyclic indole 2-carboxylic acid derivatives have been identified as potent and selective inhibitors of Mcl-1. Crystal structures of these inhibitors bound to Mcl-1 reveal that the indole core plays a crucial role in binding, with specific substitutions enhancing affinity and selectivity over other Bcl-2 family members like Bcl-xL and Bcl-2. The interaction often involves the carboxylate group forming a hydrogen bond with a key arginine residue (Arg263) in the Mcl-1 binding groove.

In the realm of antimicrobial research, docking studies have suggested that indole derivatives can inhibit essential microbial enzymes. For instance, derivatives of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate have been docked against various bacterial and fungal targets. These studies revealed that inhibition of E. coli MurB, an enzyme involved in peptidoglycan biosynthesis, is a probable mechanism for their antibacterial activity. For their antifungal action, docking simulations pointed towards the inhibition of 14α-lanosterol demethylase (CYP51), a critical enzyme in fungal cell membrane biosynthesis.

Role in Natural Product Synthesis and Elucidation of Bioactivity

This compound serves as a valuable and versatile building block in the synthesis of complex natural products and their biologically active analogues. Its utility stems from the reactive sites on the indole ring and the ester functionality, which allow for a variety of chemical transformations.

One notable application of this compound is in the synthesis of analogues of neopeltolide, a marine natural product known for its potent antitumor activity. In one synthetic approach, this compound was used as a starting material to construct novel fungicide candidates. The synthesis involved an initial N-chlorosuccinimide-mediated chlorination of the indole ring, followed by reaction with substituted benzyl chlorides and subsequent reduction. The resulting intermediates were then coupled with another key fragment to yield the final derivatives, which contained an ester or amide linkage between an oxazole (B20620) and the indole heterocycle. Docking studies on these synthesized compounds helped to guide the design of a second generation of derivatives with potentially improved bioactivity.

The indole-4-carboxylate scaffold is also a precursor in the synthesis of various other bioactive molecules. It has been utilized as a reactant in the preparation of pyridyl-ethenyl-indoles, which are investigated as potential anticancer immunomodulators through the inhibition of tryptophan dioxygenase. Furthermore, it is a starting point for creating cytotoxic agents aimed at combating multidrug-resistant cancer cells. Its application extends to the synthesis of inhibitors for β-tryptase, histamine H3 antagonists, and JNK3 MAP kinase inhibitors, highlighting its broad importance in medicinal chemistry.

The synthesis of complex indole alkaloids, a large and diverse family of natural products with a wide range of biological activities, often involves intermediates derived from indole carboxylic acids. For example, while not a direct starting material, the structural motif of this compound is present in complex natural products like Isocarapanaubine. The ability to functionalize the indole ring, a key feature of this compound chemistry, is fundamental to the construction of such intricate molecular architectures. The synthesis of these natural products allows for the confirmation of their proposed structures and provides sufficient material for detailed biological evaluation, thereby elucidating their mechanisms of action and therapeutic potential.

The development of efficient synthetic routes to this compound itself has also been a focus of research, underscoring its importance as a synthetic intermediate. Methods such as palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes provide a flexible entry to functionalized indoles, including this compound, and are compatible with a wide range of other functional groups. This accessibility further enhances its utility in the synthesis of diverse and complex bioactive molecules.

Applications in Materials Science and Other Specialized Fields

Development of Advanced Materials (e.g., Polymers, Coatings)

Methyl indole-4-carboxylate serves as a key intermediate in the development of advanced materials, including polymers and coatings. chemimpex.com Its unique chemical structure allows for its incorporation into polymer backbones, imparting specific properties to the resulting materials. chemimpex.com Researchers are exploring its use in creating materials with tailored characteristics, leveraging the indole (B1671886) scaffold's potential for diverse chemical modifications. cymitquimica.com

Functional Materials with Blue Light Blocking Properties from this compound Oligomers

A significant advancement in functional materials has been the development of oligomers from this compound with the ability to block blue light. researchgate.net Excessive exposure to high-energy blue light is a growing concern due to its potential to cause photochemical damage to eye tissues. researchgate.net

Researchers have synthesized a class of methyl indole-n-carboxylate oligomers (where n can be 4) through solid-phase oxidative polymerization. researchgate.net The resulting this compound oligomer (O-MI4C) is composed of cyclic oligomers with large conjugated structures. researchgate.net These structures are highly effective at absorbing blue light, with a cut-off absorption wavelength of 530 nm. researchgate.net

To demonstrate their practical application, these O-MI4C oligomers have been incorporated into common optical polymer matrices. The results of these studies are summarized in the table below.

Polymer MatrixO-MI4C Concentration (wt%)Blue Light Blocking (%)Effect on Green and Orange Light
Polymethylmethacrylate (PMMA)0.0125No significant effect
Columbia resin 39 (CR-39)0.0235No significant effect

This table presents data on the blue light blocking capabilities of O-MI4C when integrated into PMMA and CR-39. researchgate.net

These findings highlight the potential of this compound-based materials in the development of protective eyewear and screens to mitigate the risks associated with blue light exposure. researchgate.net

Contributions to Agricultural Chemistry (e.g., Agrochemicals like Pesticides and Herbicides)

In the field of agricultural chemistry, this compound is recognized as a valuable building block for the synthesis of agrochemicals, including pesticides and herbicides. chemimpex.com The indole scaffold is a common feature in many biologically active molecules, and its derivatives are often investigated for their potential to influence plant growth or to act against pests and weeds.

The versatility of the this compound structure allows for the creation of a diverse range of molecules that can be screened for agrochemical activity. chemimpex.com It serves as a key intermediate in the formulation of these products, contributing to the development of more effective and potentially safer alternatives for crop protection. chemimpex.com The aim is to synthesize compounds that are targeted in their action, minimizing harm to non-target organisms and the environment. chemimpex.com While specific commercial pesticides or herbicides based on this exact compound are not detailed, its role as a precursor in the research and development of new agrochemicals is well-established. chemimpex.comxdbiochems.comchemnet.com

Investigation of Aromatic Properties for Flavor and Fragrance Applications

The aromatic nature of the indole ring system has led to the investigation of this compound for its potential use in the flavor and fragrance industry. chemimpex.com Indole itself and some of its derivatives are known to possess complex aroma profiles. atamanchemicals.com For instance, indole has a floral scent at very low concentrations and is a component of many flower scents like orange blossoms and jasmine. atamanchemicals.com

This compound is specifically investigated for its potential to contribute fruity and floral scents to perfumes and other fragrance products. guidechem.com Its chemical structure, featuring both the indole and methyl ester groups, influences its olfactory properties. guidechem.com The compound is considered a candidate for use as a flavoring agent and in perfumes to provide a natural scent profile. chemimpex.com Its application in this industry involves its interaction with other fragrance compounds to create a desired and complex aroma. guidechem.com

Advanced Characterization and Computational Studies

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in the elucidation of the chemical structure and properties of methyl indole-4-carboxylate. Each technique offers unique insights into the molecule's composition and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR spectra provide critical data for structural confirmation.

¹H NMR: The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals corresponding to each proton in the molecule. A sharp singlet appears for the methyl ester protons. The protons on the indole (B1671886) ring appear as multiplets and doublets in the aromatic region of the spectrum, with their specific chemical shifts and coupling constants providing information about their electronic environment and spatial relationships. A broad singlet is also typically observed for the N-H proton of the indole ring.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by identifying each unique carbon atom in the molecule. The spectrum shows distinct signals for the methyl ester carbon, the carbonyl carbon, and the eight carbons of the indole ring system. The chemical shifts of these carbons are indicative of their hybridization and the nature of their neighboring atoms.

Table 1: NMR Spectroscopic Data for this compound in CDCl₃

¹H NMR ¹³C NMR
Chemical Shift (δ) ppm Multiplicity & Coupling Constant (J) Hz Chemical Shift (δ) ppm
3.99 s, 3H 52.2
7.19 br d, J = 3.0, 1H 103.9
7.23 t, J = 7.7, 1H 116.5
7.34 t, J = 3.0, 1H 121.3
7.59 d, J = 8.1, 1H 121.6
7.93 d, J = 7.5, 1H 123.6
8.48 br s, 1H 126.8
127.6
136.9
168.4

Data sourced from an organic syntheses procedure. researchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. A notable feature is the strong absorption band corresponding to the C=O stretching vibration of the ester group. The N-H stretching vibration of the indole ring also gives a distinct peak. Other bands in the fingerprint region are indicative of the C-H and C-C bonds within the aromatic system. For instance, an IR spectrum showed a prominent N-H stretch at 3355 cm⁻¹ and a strong carbonyl (C=O) stretch at 1699 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The FT-Raman spectrum of this compound has been recorded, offering further insight into the vibrational modes of the molecule. nih.gov

Table 2: Key Infrared (IR) Absorption Bands for this compound

Vibrational Mode **Wavenumber (cm⁻¹) **
N-H Stretch 3355
C=O Stretch 1699
C-O Stretch 1276

Data sourced from an organic syntheses procedure. researchgate.net

Mass Spectrometry (MS) and Time-of-Flight Mass Spectrometry (TOF-MS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often utilizing a Time-of-Flight (TOF) analyzer, provides highly accurate mass measurements.

Mass Spectrometry (MS): In the mass spectrum of this compound, the molecular ion peak [M]⁺ is observed, confirming its molecular weight. Fragmentation patterns in the mass spectrum can also provide structural information.

Time-of-Flight Mass Spectrometry (TOF-MS): TOF-MS analysis has been used in the characterization of oligomers synthesized from this compound, demonstrating its utility in analyzing larger, related structures. researchgate.net High-resolution TOF-MS is particularly valuable for confirming the elemental formula of a compound by providing a highly accurate mass measurement.

UV-Visible Spectroscopy and Photophysical Characterization

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with chromophores, such as the indole ring system.

The UV spectrum of this compound has been studied. The indole chromophore exhibits characteristic absorption bands corresponding to π→π* transitions. While detailed photophysical characterization is more extensively reported for its derivatives, the fundamental UV-Vis absorption properties are key to understanding its electronic structure. For instance, studies on related fluorescent indole nucleoside analogues, including those with a methyl carboxylate group, highlight how modifications to the indole core influence the absorption and emission properties. nih.govpdbj.org

X-Ray Crystallography for Three-Dimensional Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure, geometry, and properties of molecules.

DFT calculations have been employed to study the properties of oligomers of this compound. researchgate.net These studies, which included calculations of the average local ionization energy, helped to propose a mechanism for the oxidative polymerization of the monomer. researchgate.net While specific DFT studies focusing solely on the monomeric form of this compound are not extensively detailed in the searched literature, DFT calculations on analogous indole-4-carboxylate derivatives have been used to determine properties such as the HOMO-LUMO gap. For related indole derivatives, DFT calculations have been shown to provide theoretical predictions of infrared and Raman spectra that are in good agreement with experimental data. mdpi.comtandfonline.com

Optimization of Molecular Structures and Conformational Analysis

Computational studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding the three-dimensional arrangement of atoms in this compound and its derivatives, as well as for analyzing their conformational landscapes. The optimization of the molecular structure provides the most stable geometry with minimum energy.

For instance, in a study on related indole derivatives, the optimized structures of stable conformers were determined using DFT calculations at the B3LYP/6–311++G(d,p) level in the chloroform phase. This level of theory is often used to predict geometric parameters like bond lengths and angles. For aromatic systems, the C-C bond lengths in the indole ring are typically calculated to be in the range of 1.39–1.42 Å, and bond angles are around 117.7–121.1° nih.gov. In a study on indole-2-carboxylic acid, the C-C bond lengths within the indole ring were found to be between 1.376 and 1.460 Å. researchgate.net The planarity of the indole ring system is a key feature, though substituents can cause minor deviations. For example, the dihedral angle of a methoxy (B1213986) group attached to a related indole structure was found to deviate from the ideal planar angle by approximately 10-12 degrees nih.gov.

Conformational analysis involves exploring the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. This is particularly relevant for the ester group in this compound. Potential Energy Surface (PES) scans are performed to identify the most stable conformers. These calculations help in understanding the relative energies of different conformations and the energy barriers between them. In a study of cis and trans isomers of a methyl-1-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydro-9H-β-carboline-3-carboxylate, conformer structures were pre-optimized using the B3LYP hybrid method with the 6-311+G(d) basis set, and frequency calculations confirmed the structures as minimum energy points. researchgate.net

The following table summarizes typical bond lengths and angles for indole derivatives, providing a reference for the expected geometry of this compound.

Parameter Typical Calculated Value Reference
Aromatic C-C Bond Length1.39–1.42 Å nih.gov
Aromatic C-C-C Bond Angle117.7–121.1° nih.gov
Indole Ring C-C Bond Length1.376–1.460 Å researchgate.net
C=O Bond Length~1.2 Å
C-O Bond Length~1.35 Å
N-H Bond Length~1.01 Å
C-N Bond Length1.37-1.38 Å ajol.info

Electronic Structure and Reactivity Predictions (e.g., Fukui Function, Average Local Ionization Energy)

The electronic structure of this compound governs its reactivity. Computational methods provide valuable tools to predict how the molecule will interact with other chemical species. The Fukui function and the Average Local Ionization Energy (ALIE) are two such tools that offer insights into the reactive sites of a molecule.

The Fukui function is a concept within DFT that helps to identify the most electrophilic and nucleophilic sites in a molecule. researchgate.nettaylorandfrancis.com It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of where a molecule is most likely to undergo an electrophilic or nucleophilic attack. For aromatic systems, these methods can predict the preferred positions for substitution. cdnsciencepub.com

The Average Local Ionization Energy (ALIE) , calculated on the molecular surface, is another powerful descriptor of chemical reactivity. cdnsciencepub.comtandfonline.com It represents the average energy required to ionize an electron at any given point on the molecular surface. cdnsciencepub.com Regions with lower ALIE values are more susceptible to electrophilic attack, as the electrons in these areas are less tightly bound. cdnsciencepub.comtandfonline.com Studies have shown a strong correlation between ALIE and Hammett constants for substituted aromatic systems, indicating its reliability in predicting reactivity. cdnsciencepub.com In a study on the oxidative polymerization of this compound, DFT calculations of the average local ionization energy were used to help propose a reaction mechanism. researchgate.net

These computational descriptors are summarized in the table below:

Descriptor Description Application
Fukui FunctionMeasures the change in electron density upon electron addition or removal. researchgate.nettaylorandfrancis.comPredicts sites for electrophilic and nucleophilic attack. researchgate.net
Average Local Ionization Energy (ALIE)Represents the average energy needed to ionize an electron at a point on the molecular surface. cdnsciencepub.comIdentifies regions susceptible to electrophilic attack. cdnsciencepub.comtandfonline.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides information about the molecule's chemical reactivity and kinetic stability. ajol.inforesearchgate.net

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com This can facilitate intramolecular charge transfer, which is a key aspect of many chemical reactions. ajol.info FMO analysis can predict whether a reaction is likely to occur and can also explain the regioselectivity of certain reactions. frontiersin.org

The HOMO and LUMO energy levels and their distribution across the molecule can be calculated using DFT methods. For example, in a study of ethyl 6-nitro-1H-indole-3-carboxylate, FMO analysis was used to corroborate evidence of intermolecular charge transfer. researchgate.net Similarly, for a related indole derivative, the HOMO was found to be primarily localized around the metal center and adjacent ligands in a coordination polymer, while the LUMO was centered on the carbonyl group. mdpi.com

The table below presents typical HOMO-LUMO gap values for related indole compounds, which can serve as a reference for this compound.

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV) Reference
Cu(II) Coordination Polymer with 5-methyl-1-(pyridine-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate--2.80 (theoretical), 2.63 (experimental) mdpi.com
Co(II) Coordination Polymer with 5-methyl-1-(pyridine-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate--3.65 (theoretical), 3.62 (experimental) mdpi.com
Dodecyl 3,4,5-trihydroxybenzoate--4.848 tandfonline.com

Natural Bond Orbital (NBO) Analysis and Electron Delocalization Studies

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the electronic structure of a molecule in terms of localized bonds and lone pairs. numberanalytics.com It is a powerful tool for studying electron delocalization, hyperconjugative interactions, and intramolecular charge transfer. researchgate.nettandfonline.com NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy associated with these interactions. taylorandfrancis.com

The delocalization of electron density from a filled bonding or lone pair orbital to an empty antibonding orbital corresponds to a stabilizing donor-acceptor interaction. taylorandfrancis.com The magnitude of the stabilization energy (E(2)) is a measure of the strength of this interaction. For example, in a study on a related indole derivative, NBO analysis revealed significant stabilization energies from π-π* transitions within the aromatic system, with E(2) values ranging from 4.21 to 21.21 kcal/mol. tandfonline.com

NBO analysis can also be used to understand the nature of chemical bonds and the distribution of electron density. numberanalytics.com In a study of cis and trans isomers of a complex indole derivative, NBO analysis was used to explain the observed shielding effects in the NMR spectra, attributing them to hyperconjugative effects. researchgate.net

The following table provides examples of stabilization energies from NBO analysis for related compounds.

Donor NBO Acceptor NBO Stabilization Energy (E(2)) (kcal/mol) Reference
π(C-C)π(O-C)22.96 researchgate.net
π(C-C)π(C-C)20.59 researchgate.net
π(C-C)π(C-C)16.84 and 18.81 researchgate.net
LP(2)Sσ(C-C)9.51 and 9.68 taylorandfrancis.com

Computational Mechanistic Investigations

For example, in a study of the synthesis of a novel tetracyclic indole, a reaction mechanism was proposed based on the experimental conditions and computational insights. mdpi.com The proposed mechanism involved the protonation of an imine intermediate, followed by a nucleophilic attack by an amide nitrogen. mdpi.com

DFT calculations are frequently used to investigate reaction mechanisms. In a study on the reaction of ethyl nitrosoacrylate with indole, DFT calculations showed that the formation of different products proceeded through distinct endo and exo transition states. frontiersin.org The relative stabilities of the intermediates and transition states, as calculated by DFT, helped to explain the observed product distribution. frontiersin.org

Similarly, in the context of the oxidative polymerization of this compound, a mechanism involving electron deprivation, radical coupling, and dehydrogenation reactions was proposed based on experimental characterization and DFT calculations. researchgate.net These computational investigations provide a molecular-level understanding of the reaction process that is often difficult to obtain through experimental methods alone.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their interactions with biological targets over time. mdpi.com These simulations can provide valuable insights into how a ligand, such as a derivative of this compound, binds to a protein and the stability of the resulting complex. nih.govchemmethod.com

MD simulations are particularly useful in drug discovery for evaluating the binding mode and stability of a ligand in the active site of a target protein. chemmethod.com The simulation starts with the docked complex of the ligand and protein, and the system is then allowed to evolve over time according to the laws of classical mechanics. The trajectory of the simulation provides information about the conformational changes in both the ligand and the protein, as well as the key interactions that stabilize the complex.

For example, in a study of indole-2-carboxamide derivatives as antitubercular agents, MD simulations were used to analyze the binding of the molecules to the Mmpl3 protein. nih.gov The root-mean-square deviation (RMSD) of the ligand was monitored throughout the simulation to assess its stability in the binding pocket. A stable RMSD plot indicates that the ligand remains in a consistent binding pose, while an unstable plot suggests that the ligand may be moving out of the binding site. nih.gov

The table below summarizes key parameters that are often analyzed in MD simulations of ligand-target interactions.

Parameter Description Significance
Root-Mean-Square Deviation (RMSD)A measure of the average distance between the atoms of the ligand or protein at a given time and a reference structure.Indicates the stability of the ligand in the binding pocket and the overall stability of the protein-ligand complex. nih.gov
Root-Mean-Square Fluctuation (RMSF)Measures the fluctuation of each amino acid residue around its average position.Identifies the flexible and rigid regions of the protein, which can be important for ligand binding. mdpi.com
Ligand-Protein InteractionsAnalysis of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein.Reveals the key residues involved in binding and the nature of the interactions that stabilize the complex.

Q & A

What are the common synthetic routes for preparing methyl indole-4-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
this compound is synthesized via thermal cyclization of N-trifluoroacetyl enehydrazines or nitro compound-based routes. Key parameters for optimization include solvent choice, temperature, and reaction time:

  • Thermal Cyclization : Using toluene at 120°C yields 60% this compound, while chlorobenzene at 130°C reduces reaction time but slightly lowers yield (21% for the 6-carboxylate isomer) .
  • Nitro Compound Route : Reaction of nitro derivatives with reducing agents under acidic conditions provides indole intermediates, which are esterified to yield the target compound .

Optimization Table:

Reaction ConditionSolventTemperatureYield (4-carboxylate)Yield (6-carboxylate)
Thermal Cyclization Toluene120°C60%21%
Thermal Cyclization Chlorobenzene130°CShorter timeNot reported

How can spectroscopic techniques such as FT-IR and fluorescence spectroscopy be employed to characterize this compound?

Methodological Answer:

  • FT-IR : Key peaks include C=O ester stretching (~1700 cm⁻¹) and indole N–H bending (~3400 cm⁻¹). Reference libraries (e.g., Aldrich FT-IR Collection) provide standardized spectra for validation .
  • Fluorescence Spectroscopy : this compound emits at 450 nm with a lifetime of ~5 ns in polar solvents, making it suitable for probing protein hydration environments. Time-resolved fluorescence can differentiate solvent accessibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.